1-(Benzylamino)-3-methyl-2-pentylpyrido[1,2-a]benzimidazole-4-carbonitrile
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Overview
Description
1-(Benzylamino)-3-methyl-2-pentylpyrido[1,2-a]benzimidazole-4-carbonitrile is a complex heterocyclic compound that belongs to the class of pyrido[1,2-a]benzimidazoles.
Preparation Methods
The synthesis of 1-(Benzylamino)-3-methyl-2-pentylpyrido[1,2-a]benzimidazole-4-carbonitrile typically involves the condensation of N-benzyl-2-aminopyridines with appropriate aldehydes or ketones. One common method involves the use of PhI(OPiv)2 as a stoichiometric oxidant . The reaction conditions often require heating under reflux in a suitable solvent such as pyridine . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
1-(Benzylamino)-3-methyl-2-pentylpyrido[1,2-a]benzimidazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like PhI(OPiv)2.
Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(Benzylamino)-3-methyl-2-pentylpyrido[1,2-a]benzimidazole-4-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is being investigated for its potential as an anticancer agent and other therapeutic applications.
Industry: The compound may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(Benzylamino)-3-methyl-2-pentylpyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with various molecular targets. The benzimidazole scaffold allows it to function as a hydrogen donor or acceptor, enabling it to bind to different drug targets . This interaction can inhibit the polymerization of mammalian tubulin, making it a potent anticancer agent .
Comparison with Similar Compounds
1-(Benzylamino)-3-methyl-2-pentylpyrido[1,2-a]benzimidazole-4-carbonitrile can be compared with other similar compounds such as:
2-(2,2,2-Trifluoroethyl)benzimidazole: Known for its tissue-selective androgen receptor modulation.
3-(Substituted phenyl)-1-[2-(1-hydroxy-ethyl)]-1H-benzimidazole-1-yl) prop-2-en-1-one: Evaluated for its anticancer activity.
These comparisons highlight the unique structural features and biological activities of this compound, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C25H26N4 |
---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
1-(benzylamino)-3-methyl-2-pentylpyrido[1,2-a]benzimidazole-4-carbonitrile |
InChI |
InChI=1S/C25H26N4/c1-3-4-6-13-20-18(2)21(16-26)25-28-22-14-9-10-15-23(22)29(25)24(20)27-17-19-11-7-5-8-12-19/h5,7-12,14-15,27H,3-4,6,13,17H2,1-2H3 |
InChI Key |
QEKYMQGEFWXAAF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)NCC4=CC=CC=C4 |
Origin of Product |
United States |
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